1-({6-[(2-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE
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Overview
Description
1-({6-[(2-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE is a complex heterocyclic compound that combines multiple functional groups, including triazole, thiadiazole, and benzotriazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({6-[(2-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-mercapto-1,2,4-triazoles with aromatic carboxylic acids in the presence of dehydrating agents . Another route includes the oxidative cyclization of hydrazones . Microwave-assisted synthesis has also been reported, which offers the advantage of reduced reaction times and higher yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-({6-[(2-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
1-({6-[(2-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-({6-[(2-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function . The exact pathways and molecular targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,4-Triazoles: Known for their wide range of pharmacological properties, including antifungal and anticancer activities.
1,3,4-Thiadiazoles: These compounds are also studied for their antimicrobial and anti-inflammatory properties.
Uniqueness
1-({6-[(2-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE is unique due to its combination of multiple heterocyclic rings, which imparts a diverse range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H15N7OS |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
3-(benzotriazol-1-ylmethyl)-6-[(2-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H15N7OS/c1-12-6-2-5-9-15(12)26-11-17-22-25-16(20-21-18(25)27-17)10-24-14-8-4-3-7-13(14)19-23-24/h2-9H,10-11H2,1H3 |
InChI Key |
NAQIBTOMQLJEEB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=N4 |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
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